
1,2,3,4,6,9-Hexabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,9-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran core. This compound has the molecular formula C₁₂H₂Br₆O and a molecular weight of 641.568 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,9-Hexabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually conducted at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient bromination.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,9-Hexabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce less brominated dibenzofurans.
Scientific Research Applications
1,2,3,4,6,9-Hexabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.
Materials Chemistry: The compound is used in the development of flame retardants and other materials with specific properties.
Biological Research: Researchers investigate its effects on biological systems, including its potential toxicity and interactions with cellular components.
Industrial Applications: It is used in the synthesis of other brominated compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,9-Hexabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism . The binding of this compound to AhR can lead to the activation of various metabolic pathways, resulting in the production of metabolites that may have toxic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,7-Hexabromo-dibenzofuran: Another brominated dibenzofuran with similar properties but different bromination pattern.
1,2,3,4,6,7-Hexabromo-8,9-dichlorodibenzofuran: A compound with both bromine and chlorine atoms attached to the dibenzofuran core.
Uniqueness
1,2,3,4,6,9-Hexabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and interactions with biological systems. This compound’s distinct properties make it valuable for specific applications in environmental science, materials chemistry, and biological research.
Properties
CAS No. |
617708-19-7 |
|---|---|
Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,2,3,4,6,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-2-4(14)11-5(3)6-7(15)8(16)9(17)10(18)12(6)19-11/h1-2H |
InChI Key |
YMYKEKSYAOWRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


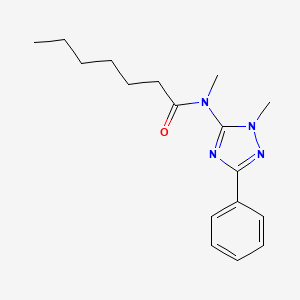
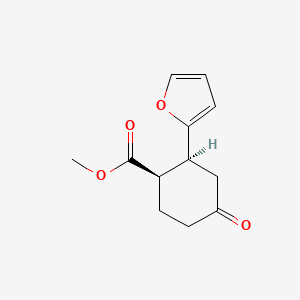
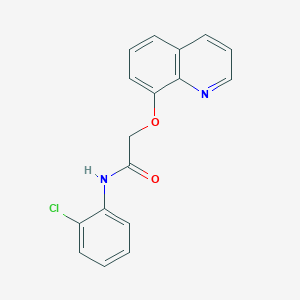
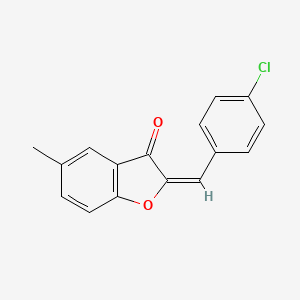
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
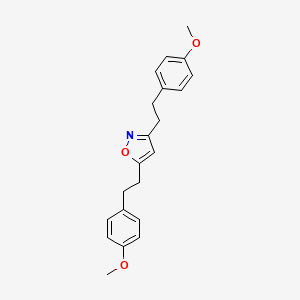
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
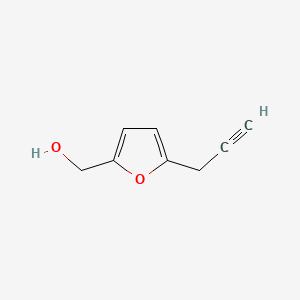
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
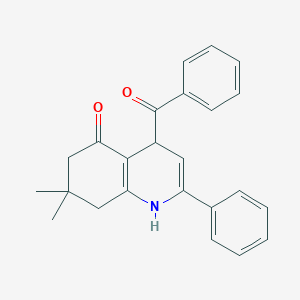
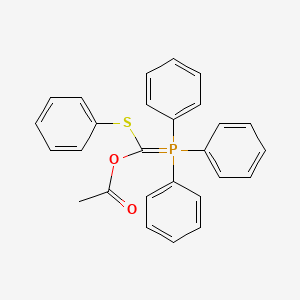
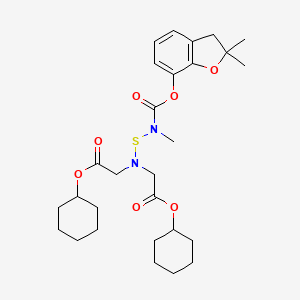
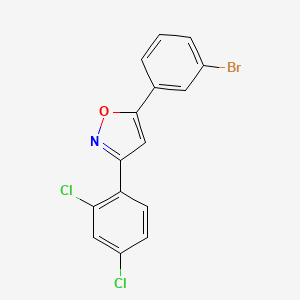
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)
